5-Amino-6-bromo-1-naphthonitrile
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Overview
Description
5-Amino-6-bromo-1-naphthonitrile is a chemical compound with the molecular formula C11H7BrN2 and a molecular weight of 247.095 . It is intended for research use only.
Synthesis Analysis
The synthesis of nitriles like 5-Amino-6-bromo-1-naphthonitrile can be achieved through various methods. One common method involves the reaction of halogenoalkanes with a solution of sodium or potassium cyanide in ethanol . Another approach involves the dehydration of amides . The specific synthesis process for 5-Amino-6-bromo-1-naphthonitrile is not detailed in the search results.Molecular Structure Analysis
The molecular structure of 5-Amino-6-bromo-1-naphthonitrile consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains a bromine atom and an amino group, which are attached to the naphthalene ring .Physical And Chemical Properties Analysis
5-Amino-6-bromo-1-naphthonitrile has a density of approximately 1.6±0.1 g/cm3 . Its boiling point is around 419.2±30.0 °C at 760 mmHg . The melting point is not specified .Scientific Research Applications
Background on 5-Amino-6-bromo-1-naphthonitrile
5-Amino-6-bromo-1-naphthonitrile is a chemical compound with potential applications in various fields of scientific research. While specific studies directly focusing on this compound might be limited, related naphthyridine and naphthalimide derivatives have been extensively studied for their biological and chemical properties, providing insight into the potential utility of 5-Amino-6-bromo-1-naphthonitrile.
Applications in Biological Research
Research on naphthyridine and naphthalimide derivatives, compounds structurally related to 5-Amino-6-bromo-1-naphthonitrile, highlights their diverse biological activities. These compounds have shown a broad spectrum of biological properties, establishing them as potent scaffolds in therapeutic and medicinal research. The activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Derivatives have also shown potential in neurological disorders treatment, such as Alzheimer's disease, multiple sclerosis, and depression. This broad spectrum of activities suggests that 5-Amino-6-bromo-1-naphthonitrile could be explored for similar biological applications (Madaan et al., 2015).
Chemical Synthesis and Organic Chemistry
In the realm of organic synthesis, derivatives of naphthoquinones, including those related to 5-Amino-6-bromo-1-naphthonitrile, have been utilized. These compounds serve as key intermediates in synthesizing a wide array of naphthoquinone derivatives tested against various microorganisms and pharmacological targets. Their utility in preparing drugs currently on the pharmaceutical market underscores the importance of naphthoquinone derivatives in organic synthesis and pharmaceutical chemistry (Ribeiro et al., 2022).
Safety And Hazards
5-Amino-6-bromo-1-naphthonitrile is not intended for human or veterinary use. It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended . It’s also advised to keep the substance away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
5-amino-6-bromonaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-10-5-4-8-7(6-13)2-1-3-9(8)11(10)14/h1-5H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOAPHCPPMKGTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=C(C2=C1)N)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-bromo-1-naphthonitrile |
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